molecular formula C7H10IN3 B2639902 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine CAS No. 1443279-34-2

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2639902
CAS No.: 1443279-34-2
M. Wt: 263.082
InChI Key: BGGMHBGOCZFBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H10IN3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . It also contains a cyclopropyl group and an iodine atom .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 137.18 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety and Hazards

“3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

5-cyclopropyl-4-iodo-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3/c1-11-7(9)5(8)6(10-11)4-2-3-4/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGMHBGOCZFBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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